molecular formula C19H21FN2O4S2 B2679263 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 895477-45-9

2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2679263
CAS RN: 895477-45-9
M. Wt: 424.51
InChI Key: SQUZHIZIMGGJKA-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a sulfur-containing heterocycle . It has a fluorophenyl group, a sulfonyl group, and a propanamido group attached to the thiophene ring. Thiophene derivatives are known to have a variety of properties and applications, including use in industrial chemistry, material science, and medicinal chemistry .


Chemical Reactions Analysis

Thiophene and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Antimicrobial Activity of Thiophene Derivatives Thiophene derivatives, such as those mentioned in the study by Sowmya et al. (2018), have shown potential antibacterial and antifungal activities. The synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their antimicrobial evaluation against B. subtilis and A. niger suggest that thiophene compounds could be explored for their antimicrobial properties in scientific research (Sowmya et al., 2018).

Biological Activities of Substituted Thiophenes Research by Nagaraju et al. (2018) highlights the biological significance of substituted thiophenes, which exhibit a broad spectrum of biological activities including antibacterial, antifungal, antioxidant, and antiproliferative effects. This broad activity profile suggests potential applications of structurally related thiophene compounds in material science and pharmaceuticals, potentially including the compound of interest (Nagaraju et al., 2018).

Antitumor and Molecular Modeling Applications El-Sherbeny et al. (2010) synthesized novel diarylsulfonylurea derivatives containing the thiophene motif and evaluated their antitumor activity. Some compounds exhibited significant growth inhibition of tumor cells, highlighting the potential of thiophene derivatives in cancer research. Molecular modeling and pharmacophore prediction methods were used to study the activity of the most active compounds, suggesting that similar compounds, including the one , may have applications in antitumor research and drug design (El-Sherbeny et al., 2010).

Cerebrovasodilatation and Anticonvulsant Activities The study by Barnish et al. (1981) on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides revealed compounds with significant anticonvulsant activities and the ability to selectively increase cerebral blood flow. This research indicates the potential of thiophene sulfonamide derivatives in developing treatments for neurological conditions (Barnish et al., 1981).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some thiophene derivatives are known to have biological activity, such as anticancer, anti-inflammatory, and antimicrobial properties .

properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S2/c20-12-6-8-13(9-7-12)28(25,26)11-10-16(23)22-19-17(18(21)24)14-4-2-1-3-5-15(14)27-19/h6-9H,1-5,10-11H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUZHIZIMGGJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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